molecular formula C22H23N3O2S B2962514 N-[2-(3,5-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-methoxyphenyl)acetamide CAS No. 361172-66-9

N-[2-(3,5-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-methoxyphenyl)acetamide

Cat. No. B2962514
CAS RN: 361172-66-9
M. Wt: 393.51
InChI Key: JJEUZMKPUGHVKX-UHFFFAOYSA-N
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Description

N-[2-(3,5-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C22H23N3O2S and its molecular weight is 393.51. The purity is usually 95%.
BenchChem offers high-quality N-[2-(3,5-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-methoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[2-(3,5-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-methoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chloroacetamide Herbicides and Metabolism

Studies have explored the metabolism and toxicological aspects of chloroacetamide herbicides, which share a part of the chemical backbone with the compound . For example, the metabolism of chloroacetamide herbicides in human and rat liver microsomes has been investigated to understand their potential carcinogenic pathways and metabolic activation processes leading to DNA-reactive products (Coleman et al., 2000). These studies are critical for assessing the environmental and health impacts of these chemicals and could provide insights into the metabolism and potential biological interactions of the compound of interest.

Analgesic Capsaicinoids

Research into the crystal structure of capsaicinoids, which have analgesic properties, offers another perspective on how related chemical structures can be studied for their biological activity. For example, the study of a potent analgesic capsaicinoid, involving the determination of its crystal structure, provides insights into the conformation and potential interactions of these molecules with biological targets (Park et al., 1995). This type of research highlights how structural analysis of chemicals can contribute to understanding their pharmacological potential.

Antipsychotic Agents

Investigations into novel antipsychotic agents, such as a series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, demonstrate the process of synthesizing and evaluating compounds for specific therapeutic applications. These compounds were evaluated for their potential antipsychotic effects without interacting with dopamine receptors, showcasing an innovative approach to drug design and development (Wise et al., 1987). This research suggests pathways through which the compound could be evaluated for neurological or psychiatric applications.

Coordination Complexes and Antioxidant Activity

The synthesis and characterization of coordination complexes constructed from pyrazole-acetamide derivatives, and their antioxidant activity, provide a framework for exploring the chemical and biological functionalities of related compounds. Studies have shown that these complexes can exhibit significant antioxidant properties, highlighting the potential for similar structures to serve as antioxidants or in other roles that mitigate oxidative stress (Chkirate et al., 2019).

properties

IUPAC Name

N-[2-(3,5-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2S/c1-14-8-15(2)10-17(9-14)25-22(19-12-28-13-20(19)24-25)23-21(26)11-16-4-6-18(27-3)7-5-16/h4-10H,11-13H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJEUZMKPUGHVKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=C3CSCC3=N2)NC(=O)CC4=CC=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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